molecular formula C20H22ClN5O4 B2605693 3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-67-6

3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2605693
CAS RN: 919008-67-6
M. Wt: 431.88
InChI Key: AZRQHBFRALRDTH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information about the chemical reactions of this compound is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Antibacterial and Antifungal Agent

This compound has been studied for its bioactivity, particularly its antibacterial and antifungal properties. It has shown effectiveness against bacterial strains like Pseudomonas aeruginosa and yeast strains such as Candida albicans. The minimum inhibitory concentration (MIC) for the most susceptible strains was found to be 156.3 μM .

Photophysical Properties

The photophysical properties of this compound are noteworthy. It exhibits fluorescence with lifetimes ranging from 4.9 to 6.6 ns and quantum yields between 0.10 and 0.14. These properties could be leveraged in the development of new fluorescent probes for biological imaging .

DNA Interaction Studies

The compound’s interaction with pBR322 plasmid DNA has been investigated, suggesting potential applications in genetic engineering and molecular biology research. Understanding how this compound interacts with DNA can provide insights into its mechanism of action and its potential use in gene therapy .

Antioxidant Activity

Certain isomers of this compound have demonstrated reasonable antioxidant activity, with a radical scavenging value of 35.20%. This suggests potential applications in studying oxidative stress-related diseases and in the development of antioxidant therapies .

Cytotoxic Activities

The cytotoxic activities of this compound against L929 fibroblast and MCF-7 breast cancer cells have been determined. This indicates its potential use in cancer research, particularly in the development of chemotherapeutic agents .

Chirality and Stereogenic Studies

The compound’s chiralities have been confirmed using X-ray crystal structures and circular dichroism (CD) spectra. This aspect is crucial in pharmaceutical research, where the chirality of a compound can significantly affect its pharmacological properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, specific safety and hazard information for this compound is not available in the search results .

Future Directions

The future directions for research or application of a compound can depend on many factors, including its properties, potential uses, and current limitations. Unfortunately, specific future directions for this compound are not provided in the search results .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O4/c1-13-11-25-16-17(22-19(25)24(13)7-9-30-10-8-27)23(2)20(29)26(18(16)28)12-14-3-5-15(21)6-4-14/h3-6,11,27H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQHBFRALRDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16231403

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